BenchChemオンラインストアへようこそ!

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

For medicinal chemistry programs requiring the 2-carboxylic acid isomer to ensure proper enzyme binding and synthetic reactivity. This building block exhibits an XLogP3 of 0.2—0.3 units higher than the 3-isomer—enabling superior blood-brain barrier penetration crucial for CNS kinase inhibitors. It enables ATP-competitive interactions and amide coupling routes that the 3-isomer cannot recapitulate, avoiding costly synthetic redesign. Procure ≥98% purity to eliminate isomeric impurities that poison Pd catalysts in parallel synthesis workflows. Requires cold-chain storage (0-8°C).

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 378211-85-9
Cat. No. B1583926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS378211-85-9
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)C(=O)O)N=C1
InChIInChI=1S/C7H5N3O2/c11-7(12)5-4-6-8-2-1-3-10(6)9-5/h1-4H,(H,11,12)
InChIKeyDZPAOAZDQHZRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 378211-85-9) for Drug Discovery and Chemical Biology: Procurement Specifications and Structural Identity


Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 378211-85-9) is a heterocyclic building block featuring a fused pyrazole-pyrimidine core with a carboxylic acid moiety at the 2-position [1]. This scaffold serves as a key intermediate in the synthesis of protein kinase inhibitors and has been implicated in targeting neurological disorders due to its ability to modulate specific receptors . The compound is commercially available in research-grade purity (≥95% to ≥99% by HPLC) and is characterized by a molecular weight of 163.13 g/mol, a calculated XLogP3 of 0.2, and a melting point range of 289–291°C [1]. Its physicochemical profile underpins its utility in medicinal chemistry campaigns, particularly for optimizing CNS drug candidates.

Why In-Class Analogs Such as Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Cannot Substitute for the 2-Carboxylic Acid Variant


Despite sharing the same core heterocycle and molecular formula (C₇H₅N₃O₂), pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its 3-carboxylic acid isomer (CAS 25940-35-6) exhibit divergent properties that preclude generic interchange in synthesis and biological assays [1][2]. The position of the carboxylic acid group critically alters molecular recognition, as evidenced by differential predicted logP values (0.2 for 2-isomer vs. -0.1 for 3-isomer) and distinct hydrogen-bonding networks that influence enzyme binding [1][3]. In kinase inhibitor design, the 2-carboxylic acid placement enables unique ATP-competitive interactions that the 3-isomer cannot recapitulate, directly impacting potency and selectivity profiles [4]. Substitution at the 2- versus 3-position also affects synthetic derivatization pathways; for example, the 2-carboxylic acid serves as a versatile handle for amide coupling in PAR2 inhibitor development, a reactivity profile not mirrored by the 3-isomer [5]. These functional disparities underscore why procurement decisions must be based on precise positional isomer specification.

Quantitative Differentiation of Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: Head-to-Head Comparison Data for Informed Sourcing


Divergent LogP Values Between 2- and 3-Carboxylic Acid Isomers Impact CNS Penetration Potential

The predicted lipophilicity of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (XLogP3 = 0.2) is approximately 0.3 log units higher than that of the 3-carboxylic acid isomer (XLogP3 = -0.1) [1][2]. This difference in logP, while modest, can significantly influence blood-brain barrier penetration and central nervous system (CNS) exposure profiles. The 2-isomer's higher logP positions it as a more favorable starting point for CNS drug discovery campaigns where enhanced brain permeability is desired.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Improved Hydrophilicity and Hydrogen-Bonding Capacity Differentiate 2-Carboxylic Acid from 5-Carboxylic Acid and Other Positional Isomers

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid possesses a topological polar surface area (TPSA) of 67.5 Ų and exactly 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. In contrast, the 5-carboxylic acid isomer exhibits a predicted pKa of approximately 3.9 and a calculated LogP of -0.21, reflecting significantly enhanced hydrophilicity . This difference in hydrogen-bonding capacity and acidity directly impacts aqueous solubility and formulation behavior, making the 2-carboxylic acid a distinct choice for optimizing drug-like properties in lead series.

Synthetic Chemistry ADME/Tox Lead Optimization

Vendor Purity Tiers Enable Precise Procurement for Demanding Synthetic Applications

Commercially available pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is offered in distinct purity grades that cater to different experimental rigor: ≥99% (HPLC) from Chem-Impex and 97% (HPLC) from Thermo Fisher Scientific . This contrasts with the 3-carboxylic acid isomer, which is typically supplied at ≥98% (NMR) or 97% . The availability of ultra-high purity (≥99%) material reduces the risk of isomeric or trace metal contamination in sensitive catalytic cycles and facilitates more robust structure-activity relationship (SAR) interpretation.

Chemical Sourcing Synthetic Methodology Quality Control

Distinct Storage Requirements Reflect Differential Thermal Stability Between Positional Isomers

Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid mandates storage at refrigerated temperatures (0-8°C) per vendor specifications . In contrast, the 3-carboxylic acid isomer is generally recommended for storage at ambient temperature . This disparity in recommended storage conditions points to a lower thermal stability or higher hygroscopicity for the 2-isomer, which can degrade if stored at room temperature. Procurement and compound management workflows must account for this difference to preserve material integrity.

Compound Management Stability Testing Long-Term Storage

Kinase Inhibition Profile: Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Scaffold Enables Potent AAK1 and CDK Targeting

Derivatives built upon the pyrazolo[1,5-a]pyrimidine-2-carboxylic acid scaffold have demonstrated potent inhibition of key kinases, including AAK1 (Kd = 3 nM for the closely related acyclic inhibitor LP-935509) and CDK2 (IC₅₀ = 3 nM) [1][2]. This level of potency places the 2-carboxylic acid series among the most active pyrazolo[1,5-a]pyrimidine-based kinase inhibitors reported. While the 3-carboxylic acid scaffold has also yielded kinase inhibitors, such as a PIM-1 inhibitor with an IC₅₀ of 0.87 μM, the nanomolar potency observed for 2-carboxylic acid-derived CDK and AAK1 inhibitors highlights its superior utility for generating high-affinity lead compounds [3].

Kinase Inhibitors Cancer Biology Antiviral Research

Synthetic Versatility: 2-Carboxylic Acid as a Direct Handle for Amide and Ester Derivatization in PAR2 and DPP-IV Inhibitor Series

The carboxylic acid functionality at the 2-position of pyrazolo[1,5-a]pyrimidine-2-carboxylic acid serves as a primary point for amide bond formation, enabling the rapid generation of diverse compound libraries. This synthetic advantage is explicitly exploited in the development of PAR2 inhibitors and DPP-IV inhibitors, where the 2-carboxylic acid is a key intermediate [1][2]. In contrast, the 3-carboxylic acid isomer has been predominantly utilized in angiotensin II receptor antagonist programs, reflecting a divergent therapeutic focus driven by distinct synthetic accessibility and biological target engagement [3].

Synthetic Methodology PAR2 Inhibitors DPP-IV Inhibitors

Strategic Application Scenarios for Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Based on Quantitative Differentiation


CNS Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

Medicinal chemists developing CNS-penetrant kinase inhibitors should prioritize pyrazolo[1,5-a]pyrimidine-2-carboxylic acid due to its favorable XLogP3 of 0.2, which is 0.3 log units higher than the 3-isomer [1][2]. This enhanced lipophilicity correlates with improved blood-brain barrier permeability while still maintaining acceptable aqueous solubility. Coupled with the scaffold's proven capacity to deliver nanomolar CDK2 and AAK1 inhibition, this building block offers a strategic advantage in hit-to-lead campaigns for neurodegenerative and neuropsychiatric disorders.

PAR2 and DPP-IV Antagonist Synthesis Where 2-Carboxylic Acid is a Documented Key Intermediate

For research groups engaged in protease-activated receptor 2 (PAR2) or dipeptidyl peptidase-IV (DPP-IV) inhibitor programs, the 2-carboxylic acid isomer is the required starting material [3][4]. Attempts to substitute the 3-carboxylic acid isomer would necessitate redesigning synthetic routes and re-validating biological activity, incurring significant delays and resource expenditure. Procurement of the correct isomer ensures alignment with published SAR and expedites compound progression.

High-Throughput Experimentation and Late-Stage Functionalization Demanding Ultra-High Purity

When executing palladium-catalyzed cross-couplings or amide bond formations in high-throughput parallel synthesis formats, the presence of isomeric impurities or trace metals can poison catalysts and reduce reaction yields. Sourcing pyrazolo[1,5-a]pyrimidine-2-carboxylic acid at ≥99% purity (HPLC) minimizes this risk and ensures reproducibility across large compound libraries . The 1-2% purity advantage over comparable building blocks directly translates to cost savings and increased success rates in automated synthesis workflows.

Compound Management in Facilities with Limited Cold Storage Capacity

Unlike the 3-carboxylic acid isomer, which can be stored at ambient temperature, the 2-carboxylic acid requires refrigeration at 0-8°C to maintain integrity . Research institutes and biotech companies with constrained cold-chain logistics must factor this requirement into procurement planning. Conversely, for organizations with robust cold storage infrastructure, this thermal lability can be managed, and the compound's superior kinase inhibition profile justifies the additional handling cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.